1-(2,5-Difluorophenyl)-1H-imidazole
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Overview
Description
1-(2,5-Difluorophenyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 2,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)-1H-imidazole typically involves the reaction of 2,5-difluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Ammonium acetate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazolium salts or reduction to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: Imidazolium salts.
Reduction Products: Dihydroimidazole derivatives.
Scientific Research Applications
1-(2,5-Difluorophenyl)-1H-imidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, and anticancer activities.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 1-(3,5-Difluorophenyl)-1H-imidazole
- 1-(2,4-Difluorophenyl)-1H-imidazole
- 1-(2,5-Difluorophenyl)-3-methyl-1H-imidazole
Comparison: 1-(2,5-Difluorophenyl)-1H-imidazole is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Biological Activity
1-(2,5-Difluorophenyl)-1H-imidazole is a heterocyclic compound characterized by an imidazole ring substituted with a 2,5-difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and other therapeutic applications. The molecular formula of this compound is C9H6F2N2, with a molecular weight of 180.15 g/mol. The unique structure of the imidazole ring contributes to its diverse biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of imidazole, including this compound, exhibit significant anticancer properties. For instance, a study evaluated various imidazole derivatives against different cancer cell lines using the MTT assay, which measures cell viability. The results showed that several compounds demonstrated notable antiproliferative activity across multiple cancer types, including breast (MDA-MB-231, T47D, MCF-7), lung (A549), and colorectal (HT-29) cancer cells .
Table 1 summarizes the cytotoxic effects of selected imidazole derivatives:
Compound | Cell Line | IC50 (μM) | Activity |
---|---|---|---|
This compound | MDA-MB-231 | TBD | Antiproliferative |
1i | MDA-MB-231 | 0.5 | High |
1k | T47D | 0.8 | Moderate |
Erlotinib (Control) | MDA-MB-231 | 0.3 | High |
The study indicated that compounds such as 1i and 1k exhibited significant antiproliferative activity at low concentrations, suggesting that structural modifications could enhance efficacy against specific cancer types .
The mechanism by which this compound exerts its anticancer effects may involve the induction of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. In vitro studies demonstrated that treatment with certain imidazole derivatives led to increased ROS levels in cancer cells, contributing to cell cycle arrest and apoptosis .
Other Biological Activities
Beyond its anticancer potential, the imidazole scaffold has been associated with various biological activities:
- Anti-inflammatory : Imidazole derivatives have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
- Antimicrobial : Some studies have reported antibacterial and antifungal activities for imidazole compounds against pathogens like Staphylococcus aureus and Escherichia coli .
- Antidiabetic : Certain imidazole derivatives have been explored for their potential in managing diabetes through mechanisms that may involve glucose regulation .
Case Studies
A notable case study involved the synthesis and evaluation of various imidazole derivatives for their pharmacological properties. Among these derivatives, one compound demonstrated an IC50 value of 0.4 nM against a panel of cancer cell lines, indicating potent antiproliferative activity . This highlights the importance of structural modifications in enhancing the biological activity of imidazole-based compounds.
Properties
Molecular Formula |
C9H6F2N2 |
---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)imidazole |
InChI |
InChI=1S/C9H6F2N2/c10-7-1-2-8(11)9(5-7)13-4-3-12-6-13/h1-6H |
InChI Key |
NDFMNNZHNSNJED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=CN=C2)F |
Origin of Product |
United States |
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